molecular formula C15H17N5OS2 B6475034 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole CAS No. 2640979-62-8

3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B6475034
CAS No.: 2640979-62-8
M. Wt: 347.5 g/mol
InChI Key: CYRMLRYRUXFRPH-UHFFFAOYSA-N
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Description

3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole is a complex heterocyclic compound that combines the structural features of benzothiazole, piperazine, and thiadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole typically involves a multi-step procedure. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .

Scientific Research Applications

3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its antipsychotic properties due to its interaction with dopamine and serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS2/c1-21-10-13-16-15(23-17-13)20-8-6-19(7-9-20)14-11-4-2-3-5-12(11)22-18-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRMLRYRUXFRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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